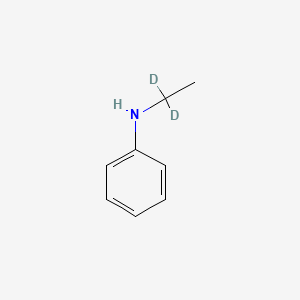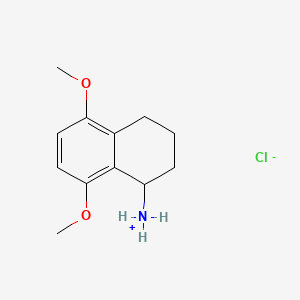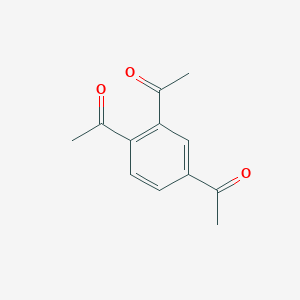
N,N'-Diethylquinoxaline-2,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Diethylquinoxaline-2,3-diamine: is an organic compound with the molecular formula C12H16N4 It is a derivative of quinoxaline, a bicyclic aromatic compound, and is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 3 of the quinoxaline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethylquinoxaline-2,3-diamine typically involves the reaction of quinoxaline-2,3-diamine with ethylating agents. One common method is the alkylation of quinoxaline-2,3-diamine using diethyl sulfate or ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethylquinoxaline-2,3-diamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N,N’-Diethylquinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce dihydroquinoxaline derivatives. Substitution reactions can result in various N-alkyl or N-aryl quinoxaline derivatives.
科学研究应用
N,N’-Diethylquinoxaline-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.
作用机制
The mechanism of action of N,N’-Diethylquinoxaline-2,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
Quinoxaline-2,3-diamine: The parent compound without the ethyl groups.
N,N’-Dimethylquinoxaline-2,3-diamine: A similar compound with methyl groups instead of ethyl groups.
2,3-Di(ethylamino)quinoxaline: Another derivative with different substitution patterns.
Uniqueness
N,N’-Diethylquinoxaline-2,3-diamine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
65776-63-8 |
|---|---|
分子式 |
C12H16N4 |
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-N,3-N-diethylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C12H16N4/c1-3-13-11-12(14-4-2)16-10-8-6-5-7-9(10)15-11/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
InChI 键 |
UYTGGRJPWFSBEV-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NC2=CC=CC=C2N=C1NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


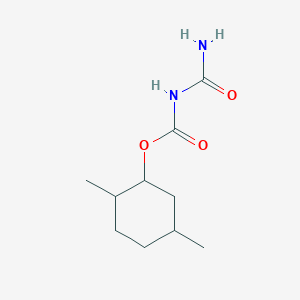

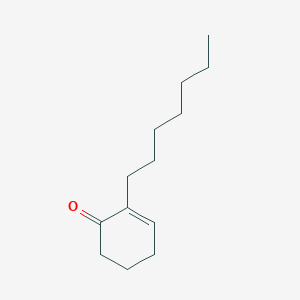
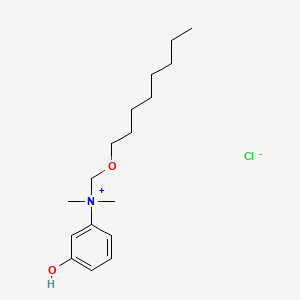
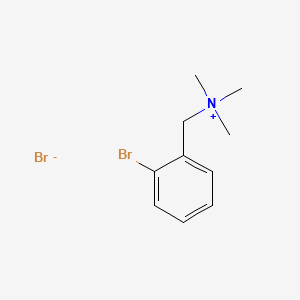
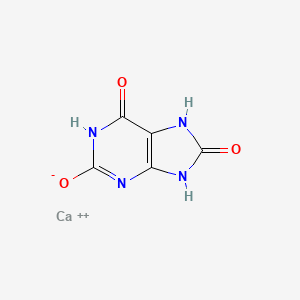

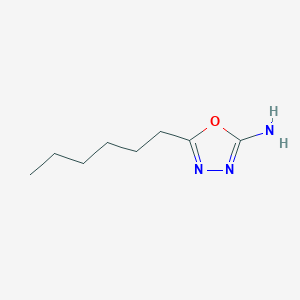
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
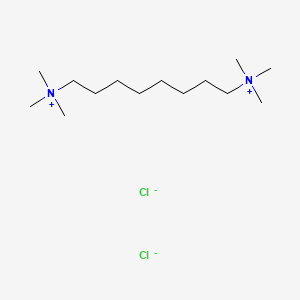
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
